molecular formula C22H22ClNO4S B11420200 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11420200
M. Wt: 431.9 g/mol
InChI Key: KFZFTBCMUOORTR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide follows systematic IUPAC rules for naming complex organic molecules. Its name is constructed by identifying the parent structure, substituents, and functional groups in hierarchical order:

  • Parent chain : The acetamide group (-NH-C(=O)-CH2-) serves as the core structure.
  • Substituents :
    • A 4-chlorobenzyl group (N-substituted) attached to the nitrogen atom.
    • A 1,1-dioxidotetrahydrothiophen-3-yl group (N-substituted) on the same nitrogen.
    • A 5-methyl-1-benzofuran-3-yl group (C-substituted) on the acetyl moiety.

The structural formula is C22H22ClNO4S , with a molecular weight of 431.93 g/mol (monoisotopic mass: 431.0958). Key structural features include:

Feature Description
Benzofuran moiety A fused bicyclic system of benzene and furan with a methyl group at C5.
Tetrahydrothiophene ring A saturated five-membered sulfur ring with two sulfonyl oxygen atoms.
Chlorinated benzyl group A benzyl substituent with a chlorine atom at the para position.

The IUPAC name explicitly defines stereochemistry where applicable, though this compound lacks defined stereocenters in its base form.

Alternative Nomenclatural Systems and Registry Identifiers

Beyond IUPAC nomenclature, this compound is identified through:

  • CAS Registry : 880404-73-9 , a unique numerical identifier for chemical substances.
  • ChemSpider ID : 11955181 , linking to structural and synthetic data.
  • PubChem CID : Related analogs like 16012899 (2-chlorobenzyl variant) provide comparative registry insights.
  • Trivial Names :
    • 3-Benzofuranacetamide, N-[(4-chlorophenyl)methyl]-5-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-
    • N-(4-Chlorbenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamid (German variant).

Alternative naming systems emphasize functional groups differently. For example, the German ACD/IUPAC name prioritizes substituent order as N-(4-Chlorbenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamid, while the French variant (N-(4-Chlorobenzyl)-N-(1,1-dioxydotétrahydro-3-thiophényl)-2-(5-méthyl-1-benzofuran-3-yl)acétamide) localizes terms like "tétrahydro" and "acétamide".

Comparative Analysis of Regional Naming Conventions

Regional nomenclature differences reflect linguistic and chemical tradition:

  • European Union :

    • Follows IUPAC rules but permits localized adjustments (e.g., tetrahydrothiophen vs. thiolane).
    • German conventions use compound terms without hyphens (e.g., dioxidotetrahydrothiophenyl).
  • North America :

    • Prioritizes substituent position numbering (e.g., 5-methyl-1-benzofuran-3-yl over benzofuran-3-yl-5-methyl).
  • Pharmaceutical Databases :

    • Use simplified descriptors (e.g., N-(4-chlorobenzyl)-N-(1,1-dioxothiolan-3-yl)-2-(5-methylbenzo[b]furan-3-yl)acetamide) to enhance searchability.

These variations highlight the balance between systematic clarity and regional linguistic norms. For instance, the French name uses dioxydotétrahydro-3-thiophényl instead of dioxidotetrahydrothiophen-3-yl, adapting suffixes for phonetic flow.

Properties

Molecular Formula

C22H22ClNO4S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H22ClNO4S/c1-15-2-7-21-20(10-15)17(13-28-21)11-22(25)24(19-8-9-29(26,27)14-19)12-16-3-5-18(23)6-4-16/h2-7,10,13,19H,8-9,11-12,14H2,1H3

InChI Key

KFZFTBCMUOORTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a suitable nucleophile.

    Formation of the Dioxidotetrahydrothiophenyl Group: This can be synthesized through oxidation reactions of tetrahydrothiophene derivatives.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while hydrolysis may produce carboxylic acids and amines.

Scientific Research Applications

The compound's diverse biological activities can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown efficacy against various bacterial and fungal strains. The compound's ability to inhibit specific enzymes involved in microbial metabolism suggests potential therapeutic applications in treating infections caused by resistant strains .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This positions it as a candidate for further development as an anti-inflammatory agent .

Antiviral Potential

Compounds similar to N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide have been investigated for antiviral properties, particularly against viruses such as Hepatitis B and HIV. These compounds can potentially disrupt viral replication by targeting viral enzymes or host pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into their potential applications:

StudyCompoundFindings
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamideExhibited significant antibacterial activity with MIC values comparable to standard antibiotics.
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamide derivativesDemonstrated anti-inflammatory effects through inhibition of 5-lipoxygenase.
Benzamide derivativesShowed antiviral activity against Hepatitis B virus, indicating potential for therapeutic use in viral infections.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzyl, benzofuran, and heterocyclic moieties. Below is a detailed comparison based on physicochemical properties, substituent effects, and synthetic feasibility:

Substituent Variations on the Benzyl Group
Compound ID/CAS Benzyl Substituent Key Structural Features Molecular Weight Reference
Target compound (880404-73-9) 4-Chlorobenzyl Chlorine at para position enhances steric/electronic interactions. 431.9324
BH36997 (880404-61-5) 3-Chlorobenzyl Chlorine at meta position may alter binding orientation or solubility. 431.9324
BH37000 (880404-65-9) 4-Propoxybenzyl Propoxy group increases lipophilicity and steric bulk. 455.5665
BH37001 (880404-69-3) Benzyl + Methyl Lacks sulfone heterocycle; simpler structure with reduced polarity. 293.3597

Key Observations :

  • Chlorine position : The 4-chlorobenzyl group in the target compound may optimize electronic interactions compared to the 3-chloro analog (BH36997) .
Benzofuran Modifications
Compound ID/CAS Benzofuran Substituent Impact on Structure-Activity Molecular Weight Reference
Target compound (880404-73-9) 5-Methyl Methyl group enhances electron density and steric shielding. 431.9324
880787-69-9 4,6-Dimethyl Additional methyl groups may increase steric hindrance and lipophilicity. Not reported
872867-55-5 5-Ethyl Ethyl group extends hydrophobic interactions but may reduce solubility. 453.6

Key Observations :

  • Substituent size : Larger alkyl groups (e.g., ethyl in 872867-55-5) may enhance binding to hydrophobic pockets but could compromise metabolic stability .
  • Substituent position : 4,6-Dimethyl substitution (880787-69-9) introduces symmetry but may disrupt planar aromatic interactions critical for target engagement .
Heterocyclic Sulfone Replacements
Compound ID/CAS Heterocycle Functional Implications Molecular Weight Reference
Target compound (880404-73-9) 1,1-Dioxidotetrahydrothiophen-3-yl Sulfone group enhances polarity and hydrogen-bonding capacity. 431.9324
BH37001 (880404-69-3) None (N-methyl) Simpler structure with reduced hydrogen-bonding potential. 293.3597
EP3 348 550A1 derivatives Benzothiazole Thiazole ring with trifluoromethyl or methoxy groups modulates electronic properties. Varies

Key Observations :

  • Sulfone vs. methyl : The sulfone group in the target compound likely improves solubility and target affinity compared to BH37001’s methyl group .
  • Benzothiazole analogs : Derivatives in EP3 348 550A1 (e.g., trifluoromethylbenzothiazole) highlight the role of electron-withdrawing groups in stabilizing ligand-receptor interactions .

Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic compound with potential pharmacological applications. Its complex structure includes a chlorobenzyl group, a dioxidotetrahydrothiophen moiety, and a benzofuran derivative, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H22ClNO5S
  • Molecular Weight : 423.91 g/mol
  • CAS Number : 620557-06-4

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the benzofuran moiety is associated with neuroprotective properties, while the chlorobenzyl and dioxidotetrahydrothiophen groups may modulate enzyme activities and receptor interactions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound's structural features may contribute to anticancer activity by inhibiting tumor cell proliferation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of similar compounds. Below are summaries of relevant findings:

StudyFindings
Stanbery et al. (2017)Investigated small molecule inhibitors targeting Vibrio cholerae stress response pathways; related compounds showed anti-virulence activity .
Research on Benzofuran DerivativesHighlighted neuroprotective effects and potential applications in treating neurodegenerative diseases .
Antimicrobial ScreeningCompounds with similar structures demonstrated effectiveness against Gram-positive bacteria .

Comparative Analysis with Related Compounds

The unique structure of this compound allows for comparison with other similar compounds. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-benzofuranSimilar benzofuran core; additional methyl groupsEnhanced lipophilicity potentially increasing bioavailability
6-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen)Contains a chromene backbone; chloro-substituted benzyl groupNotable for various pharmacological properties due to fused ring system

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?

  • Methodology :

  • Multi-step synthesis : Begin with precursor activation (e.g., coupling chlorobenzyl amines with substituted acetamides) under nitrogen atmosphere to prevent oxidation .
  • Optimization : Control temperature (60–100°C), solvent (DMF or THF), and catalysts (e.g., EDCI/HOBt for amidation). Monitor progress via TLC .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve ≥95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm, benzofuran methyl at δ 2.3 ppm) .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected within ±0.001 Da) .

Q. What structural features suggest potential biological targets?

  • Key Features :

  • Chlorobenzyl group : Enhances lipophilicity, potentially aiding membrane permeability .
  • Benzofuran moiety : Known for interactions with kinase or GPCR targets .
  • Tetrahydrothiophene sulfone : May mimic endogenous sulfonamide-binding motifs in enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for ion channels) and assay conditions (pH 7.4, 37°C) .
  • Orthogonal validation : Cross-verify results with alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-analysis : Pool data from independent labs to identify confounding variables (e.g., solvent DMSO concentration differences) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Structural modifications : Introduce polar groups (e.g., hydroxyl) to improve solubility while retaining activity via SAR studies .
  • In vitro ADME profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability .
  • Prodrug design : Mask acidic/basic groups (e.g., ester prodrugs) to enhance oral bioavailability .

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • Methodology :

  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Molecular docking : Model compound-receptor interactions (e.g., AutoDock Vina) using X-ray structures of homologous targets (e.g., PDB: 4LDE for sulfone-binding enzymes) .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map affected signaling cascades .

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